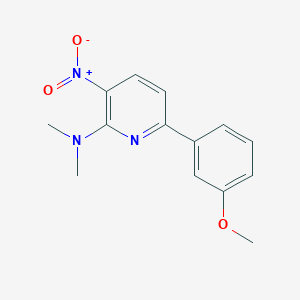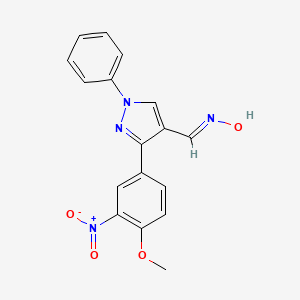![molecular formula C19H23ClN4O B5587468 1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5587468.png)
1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" involves complex chemical reactions. For instance, a series of benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through reactions involving specific precursors and catalysts, such as piperidine, in refluxing ethanol, yielding products in good to excellent yields within a relatively short time frame (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases intricate arrangements and bonding patterns. For example, the structure of a benzyl methyl piperidinyl dihydroimidazopyrrolopyridine compound reveals specific orientations and conformational details, such as the chair conformation of the piperidine ring, which are crucial for understanding the compound's chemical behavior and interactions (Pfaffenrot et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives can be complex and yield diverse products. For instance, reactions of certain precursors with 2H-azirines and 2-chloropyridines have been explored to produce imidazo[1,2-a]pyridines, demonstrating the compound's reactivity and potential for generating various structurally related molecules (Vuillermet et al., 2020).
Physical Properties Analysis
The physical properties of "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" and related compounds are directly influenced by their molecular structure. Such properties include solubility, melting points, and crystal structure, which are essential for understanding the compound's behavior in various environments and its suitability for specific applications. Detailed studies on similar compounds provide insight into these aspects, although specific information on this compound's physical properties requires further research.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions, are crucial for the development of pharmaceuticals. Research into compounds with similar structures has shed light on their binding interactions, reaction mechanisms, and potential therapeutic applications. For example, studies on piperidine derivatives have highlighted their significance in medicinal chemistry due to their diverse biological activities and roles as key intermediates in synthesizing complex molecules (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalyst Development
Recent developments in recyclable copper catalyst systems highlight the importance of C-N bond-forming cross-coupling reactions. These reactions involve various amines, including piperidine and imidazoles, as coupling partners with aryl halides employing copper-mediated systems. Such reactions are crucial for synthesizing complex organic molecules, potentially including compounds like "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine" (Kantam et al., 2013).
Pharmacological Applications of Related Structures
Compounds with piperidine and imidazole scaffolds are extensively researched for their pharmacological applications. For example, dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrrolidines and piperidines, are significant for treating type 2 diabetes mellitus. These inhibitors aim to modulate the activity of incretin hormones to promote insulin secretion, demonstrating the therapeutic potential of structurally complex molecules for metabolic disorders (Mendieta, Tarragó, & Giralt, 2011).
Drug Discovery and Chemical Biology
Research into the chemical biology of compounds containing imidazole and piperidine units, such as "1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine," focuses on their potential as central nervous system (CNS) acting drugs. These compounds are investigated for their effects on neurotransmitter receptors, highlighting the broad interest in developing new therapeutic agents based on such molecular frameworks (Saganuwan, 2017).
Wirkmechanismus
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Eigenschaften
IUPAC Name |
(3-chloro-4-pyrrolidin-1-ylphenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-16-13-15(3-4-17(16)23-9-1-2-10-23)19(25)24-11-5-14(6-12-24)18-21-7-8-22-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLAMDVPOFEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C4=NC=CN4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-4-(1H-imidazol-2-yl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5587400.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[1-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5587406.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)
![N-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5587461.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)
![6-({[2-fluoro-5-(trifluoromethyl)benzyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587490.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5587496.png)
![3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)
![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)